Cyclohexyl methyl ether physical and chemical properties
Cyclohexyl methyl ether physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl methyl ether, also known as methoxycyclohexane, is a valuable organic compound with applications as a non-polar solvent and an intermediate in organic synthesis. Its unique combination of physical and chemical properties makes it a subject of interest in various chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of cyclohexyl methyl ether, along with detailed experimental protocols for its synthesis and cleavage. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.
Physical and Chemical Properties
Cyclohexyl methyl ether is a colorless liquid with a characteristic ether-like odor. It is a hydrophobic ether solvent known for its high solvency, low peroxide formation tendency, and low volatility.[]
Table 1: Physical Properties of Cyclohexyl Methyl Ether
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 931-56-6 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 135 °C (at 760 mmHg) | [4] |
| Melting Point | -74 °C | [4] |
| Density | 0.8756 g/cm³ | [3] |
| Refractive Index | 1.4330 - 1.4370 | [5] |
Table 2: Solubility Profile of Cyclohexyl Methyl Ether
| Solvent | Solubility |
| Water | Insoluble (predicted) |
| Common Organic Solvents | Miscible (e.g., ethanol, diethyl ether, acetone, chloroform) |
Chemical Reactivity and Synthesis
The chemical behavior of cyclohexyl methyl ether is primarily characterized by the reactivity of the ether linkage. It is relatively stable under many reaction conditions, which makes it a suitable medium for various chemical transformations.[6]
Williamson Ether Synthesis
The most common method for preparing cyclohexyl methyl ether is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of cyclohexanol (B46403) to form the cyclohexoxide ion, which then acts as a nucleophile and attacks a methyl halide, such as methyl iodide.[7]
Experimental Protocol: Williamson Synthesis of Cyclohexyl Methyl Ether
This protocol is adapted from the method of Stoocknoff and Benoiton.[3]
Materials:
-
Cyclohexanol (0.10 mole, 10.0 g)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.2 mole, 8.0 g)
-
Anhydrous tetrahydrofuran (B95107) (THF), 75 mL
-
Methyl iodide (0.200 mole, 28.4 g, 12.5 mL)
-
Pentane (for washing NaH)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Equip a 250-mL two-necked, round-bottomed flask with a magnetic stirring bar, a rubber septum, and a reflux condenser fitted with a nitrogen inlet.
-
Purge the flask with nitrogen.
-
Add the 60% sodium hydride dispersion to the flask. Wash the sodium hydride free of mineral oil with pentane.
-
Suspend the washed sodium hydride in 75 mL of anhydrous tetrahydrofuran.
-
Add cyclohexanol (0.10 mole) to the suspension via syringe.
-
Heat the mixture under reflux for 22 hours.
-
Cool the mixture and inject methyl iodide (0.200 mole) into the flask.
-
Heat the resulting mixture under reflux for 18 hours.
-
After cooling, add water and chloroform to the reaction mixture.
-
Separate the layers and extract the aqueous layer with three 50-mL portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous magnesium sulfate.
-
Evaporate the solvents.
-
Distill the remaining liquid to afford cyclohexyl methyl ether (boiling point 133–134 °C). The reported yield is 62%.[3]
Ether Cleavage
The carbon-oxygen bond in cyclohexyl methyl ether can be cleaved under acidic conditions, a reaction that is crucial for dealkylation in organic synthesis.[6] The mechanism of cleavage, either Sₙ1 or Sₙ2, depends on the structure of the ether and the nature of the acidic reagent.[8] Strong acids like HBr and HI are effective for this transformation.[8]
Experimental Protocol: Cleavage of Cyclohexyl Methyl Ether with Iodotrimethylsilane (B154268)
This protocol illustrates the use of iodotrimethylsilane for ether cleavage to regenerate cyclohexanol.[3]
Materials:
-
Cyclohexyl methyl ether (0.01524 mole, 1.722 g)
-
Chloroform (anhydrous), 4 mL
-
Pyridine (anhydrous), 0.5 mL (0.006 mole)
-
Iodotrimethylsilane (freshly prepared), 3.5 mL (0.024 mole)
-
Anhydrous methanol (B129727), 2 mL
-
Anhydrous diethyl ether
Procedure:
-
Charge a 25-mL oven-dried, round-bottomed flask with cyclohexyl methyl ether.
-
Purge the flask with nitrogen and seal it with a rubber septum.
-
Using oven-dried syringes, inject anhydrous chloroform, anhydrous pyridine, and freshly prepared iodotrimethylsilane in the specified order. A precipitate may form.
-
Heat the mixture without stirring at 60 °C for 64 hours. The reaction can be monitored by ¹H NMR spectroscopy for the disappearance of the methoxyl group signal.[3]
-
Add anhydrous methanol to the cooled mixture.
-
Remove the volatile components on a rotary evaporator.
-
Add approximately 10 mL of anhydrous diethyl ether to the residue to form a suspension.
-
Filter the suspension to remove pyridinium (B92312) hydroiodide.
-
Wash the flask and the filter cake thoroughly with anhydrous diethyl ether.
-
Evaporate the ether from the filtrate.
-
The residual oil can be purified by chromatography to yield cyclohexanol.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of cyclohexyl methyl ether.
Table 3: Spectroscopic Data for Cyclohexyl Methyl Ether
| Technique | Key Features | Reference(s) |
| ¹H NMR | Hydrogens on the carbon adjacent to the ether oxygen are shifted downfield to the region of 3.4-4.5 δ. | |
| ¹³C NMR | The carbon atom of the methoxy (B1213986) group and the carbon atom of the cyclohexane (B81311) ring bonded to the oxygen typically absorb in the 50-80 δ range. | |
| IR Spectroscopy | A characteristic C-O single bond stretching absorption is observed in the range of 1050-1150 cm⁻¹. | |
| Mass Spectrometry | The electron impact induced mass spectrum shows characteristic fragmentation patterns. |
Safety and Handling
Cyclohexyl methyl ether is a highly flammable liquid and vapor.[2]
Table 4: GHS Hazard Information for Cyclohexyl Methyl Ether
| Hazard Class | Hazard Statement | Precautionary Statements |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |
Data from the ECHA C&L Inventory.[2]
Handling and Storage:
-
Handle in a well-ventilated place.[3]
-
Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools and take measures to prevent static discharge.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.
Toxicological Information:
-
Detailed toxicological data is limited. It is recommended to handle with care, assuming potential for irritation upon contact.
Environmental Information:
Conclusion
Cyclohexyl methyl ether is a versatile compound with well-defined physical and chemical properties. Its synthesis via the Williamson ether synthesis and its susceptibility to acid-catalyzed cleavage make it a useful substrate and intermediate in organic chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
- 2. Cyclohexyl methyl ether | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.dk [fishersci.dk]
- 5. lookchem.com [lookchem.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Cyclohexyl methyl ether | 931-56-6 [sigmaaldrich.com]
